molecular formula C7H4F2O B042452 2,3-Difluorobenzaldehyde CAS No. 2646-91-5

2,3-Difluorobenzaldehyde

Cat. No. B042452
CAS RN: 2646-91-5
M. Wt: 142.1 g/mol
InChI Key: WDBAXYQUOZDFOJ-UHFFFAOYSA-N
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Description

2,3-Difluorobenzaldehyde is a chemical compound with the molecular formula C7H4F2O . It is also known by the name Benzaldehyde, 2,3-difluoro- .


Molecular Structure Analysis

The molecular weight of 2,3-Difluorobenzaldehyde is 142.1029 . The IUPAC Standard InChIKey is WDBAXYQUOZDFOJ-UHFFFAOYSA-N . The structure is available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

2,3-Difluorobenzaldehyde has a density of 1.3±0.1 g/cm3, a boiling point of 167.3±0.0 °C at 760 mmHg, and a vapour pressure of 1.7±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 40.4±3.0 kJ/mol and a flash point of 58.3±0.0 °C . The index of refraction is 1.514 .

Scientific Research Applications

  • Organic Synthesis : In organic synthesis, 2,3-Difluorobenzaldehyde has been used in various reactions. For instance, it is involved in the catalyzed reductive etherification of 2-aryloxybenzaldehydes and 2-(arylthio)benzaldehydes to generate novel symmetrical dibenzyl ethers and thioethers (Prajapati et al., 2019). Additionally, 2,3-Difluorobenzaldehyde has been used in base-catalyzed cyclocondensation reactions (Al-Omar et al., 2010).

  • Electrochemistry : In the field of electrochemistry, derivatives of 2,3-Difluorobenzaldehyde, like dihydroxybenzaldehyde films, have been shown to exhibit catalytic activity for NADH oxidation, which is beneficial for biosensor designs (Pariente et al., 1996).

  • Photochemistry : As an actinometer, 2-Nitrobenzaldehyde, a related compound, has been used for studying both solution and ice photochemistry, demonstrating its utility in environmental photochemical studies (Galbavy et al., 2010).

  • Spectroscopy and Dynamics : In spectroscopy, the study of 2,3-Difluorobenzaldehyde vapors has provided insights into the dynamics of excited singlet and triplet states, contributing to a deeper understanding of photophysical processes (Itoh, 2009). Furthermore, research on the rotational isomerism and emission spectra of difluorobenzaldehydes, including 2,3-difluorobenzaldehyde, has been conducted to better comprehend their molecular structures and behavior (Itoh et al., 2011).

Safety And Hazards

2,3-Difluorobenzaldehyde is classified as a flammable liquid and vapor. It can cause skin irritation and serious eye irritation, and may cause respiratory irritation . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

2,3-difluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2O/c8-6-3-1-2-5(4-10)7(6)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBAXYQUOZDFOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90181059
Record name 2,3-Difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluorobenzaldehyde

CAS RN

2646-91-5
Record name 2,3-Difluorobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2646-91-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Difluorobenzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646915
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Difluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90181059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
88
Citations
MJH Moonen, AH Westphal… - Advanced Synthesis …, 2005 - Wiley Online Library
The selectivity of the chemical Baeyer–Villiger oxidation of benzaldehydes depends on steric and electronic factors, the type of oxidizing agent and the reaction conditions. Here we …
Number of citations: 50 onlinelibrary.wiley.com
T Itoh - Journal of Molecular Spectroscopy, 2009 - Elsevier
Emission and absorption spectra have been measured for 2,3-, 2,4- and 2,5-difluorobenzaldehyde vapors at different temperatures. The observed emission consists of the T 1 (n, π∗) …
Number of citations: 4 www.sciencedirect.com
T Mino, Y Tanaka, Y Hattori, T Yabusaki… - The Journal of …, 2006 - ACS Publications
N-Aryl indoline-type aminophosphines 1a−c were obtained in good yields by a nucleophilic aromatic substitution (S N Ar) reaction followed by silane reduction. Aminophosphine 1d …
Number of citations: 70 pubs.acs.org
U Ates Ceresuela - 2019 - diposit.ub.edu
The treatment of 4-fluorobenzylamine with 4-chlorobenzaldehyde or 2,3-difluorobenzaldehyde in acetone at 80ºC afforded the corresponding imines (1), 4-ClC6H4CH=NCH2(4’-FC6H4…
Number of citations: 0 diposit.ub.edu
SD Perera, BL Shaw - Inorganica chimica acta, 1995 - Elsevier
The phosphino hydrazone Z-PPh 2 CH 2 C(Bu t )=NNH 2 (1) condenses with 2,6-difluorobenzaldehyde to give Z,E-PPh 2 CH 2 C(Bu t )=NNCH(C 6 H 3 F 2 −2,6) (2a), which reacts …
Number of citations: 27 www.sciencedirect.com
ZX Liu - Journal of Structural Chemistry, 2015 - Springer
STRUCTURES AND ANTIMICROBIAL ACTIVITY OF FLUORO- AND HYDROXY-SUBSTITUTED THIOCARBOXYHYDRAZONES Page 1 0022-4766/15/5607-1420 © 2015 by Pleiades …
Number of citations: 4 link.springer.com
SI Kozhushkov, R Langer, DS Yufit… - European Journal of …, 2004 - Wiley Online Library
Additions of ethyl or tert‐butyl diazoacetates to 4‐substituted cyclopentenes 6 and 17 under dirhodium tetraacetate/tetraoctanoate catalysis led to mixtures of tert‐butyl endo,exo‐ and …
MK Aralakkanavar, NR Katti, PR Jeergal… - … Acta Part A: Molecular …, 1992 - Elsevier
The electronic absorption spectra of 2,3-, 2,4-, 2,5- and 3,4-difluorobenzaldehyde in the UV region in vapour have been recorded on medium quartz and Hilger Large Quartz …
Number of citations: 8 www.sciencedirect.com
M Zhang, S Du, D Yuan, P Chen, G Liu, J Dang… - Liquid …, 2021 - Taylor & Francis
New kinds of heterocyclic mesogenic compounds containing benzoxazole, ethynyl, and laterally fluorinated phenyl groups, namely 2-[4-[2-[4-alkoxyphenyl]ethynyl]-2,3-difluorophenyl]-…
Number of citations: 8 www.tandfonline.com
Z Li, V Upadhyay, AE DeCamp, L DiMichele… - Synthesis, 1999 - thieme-connect.com
The asymmetric alkynylation reaction catalyzed by amino alcohol derived ligands (1R, 2S)-3 or (1S, 2R)-4 with dimethylzinc provides a simple and practical method to make chiral …
Number of citations: 67 www.thieme-connect.com

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